molecular formula C19H16N4O2 B10871508 2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one

Cat. No.: B10871508
M. Wt: 332.4 g/mol
InChI Key: MXIHLJPGISBTEA-DHZHZOJOSA-N
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Description

2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE is a complex organic compound belonging to the class of triazolobenzodiazepines This compound is characterized by its unique structure, which includes a triazole ring fused to a benzodiazepine core, and a methoxystyryl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of N-(2-pyridyl)amidines with appropriate oxidizing agents such as NaOCl, Pb(OAc)4, or MnO2 . Another approach involves the use of 2-aminopyridines and nitriles as starting materials, followed by cyclization using catalysts like CuBr/1,10-phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxystyryl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with GABA receptors in the brain, enhancing inhibitory neurotransmission and producing anxiolytic or sedative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHOXYSTYRYL)-5H-[1,2,4]TRIAZOLO[1,5-D][1,4]BENZODIAZEPIN-6(7H)-ONE is unique due to its specific structural features, such as the methoxystyryl group and the fused triazole-benzodiazepine core

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-5,7-dihydro-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6-one

InChI

InChI=1S/C19H16N4O2/c1-25-14-9-6-13(7-10-14)8-11-17-21-19-15-4-2-3-5-16(15)20-18(24)12-23(19)22-17/h2-11H,12H2,1H3,(H,20,24)/b11-8+

InChI Key

MXIHLJPGISBTEA-DHZHZOJOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3CC(=O)NC4=CC=CC=C4C3=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3CC(=O)NC4=CC=CC=C4C3=N2

Origin of Product

United States

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